

ZP 120C: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ZP 120C is a synthetic dodecapeptide, Ac-RYYRWKKKKKKK-NH₂, identified as a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL1) receptor. Its unique pharmacological profile, characterized by a prolonged duration of action and functional selectivity, has made it a valuable tool in physiological research, particularly in studies related to renal function and cardiovascular regulation. This document provides an in-depth technical overview of the discovery, synthesis pathway, and signaling mechanisms of **ZP 120C**.

Discovery and Rationale

ZP 120C was developed by the Danish biopharmaceutical company Zealand Pharma and moved into Phase I clinical development in 2002.[1] The discovery was based on a rational drug design strategy aimed at improving the metabolic stability and pharmacodynamic properties of known NOP receptor ligands.

The design of **ZP 120C** originated from the shorter hexapeptide Ac-RYYRWK-NH₂, a known partial agonist of the NOP receptor.[2] To enhance its biological activity and stability, a "structure-inducing probe" (SIP) was conjugated to the C-terminus of the parent hexapeptide.
[2] This SIP consists of a sequence of six lysine (K) residues. The resulting dodecapeptide, **ZP 120C** (Ac-RYYRWKKKKKK-NH₂), demonstrated a significantly greater magnitude and



duration of action in vivo compared to its precursor, while retaining the desired partial agonist profile at the NOP receptor.[2]

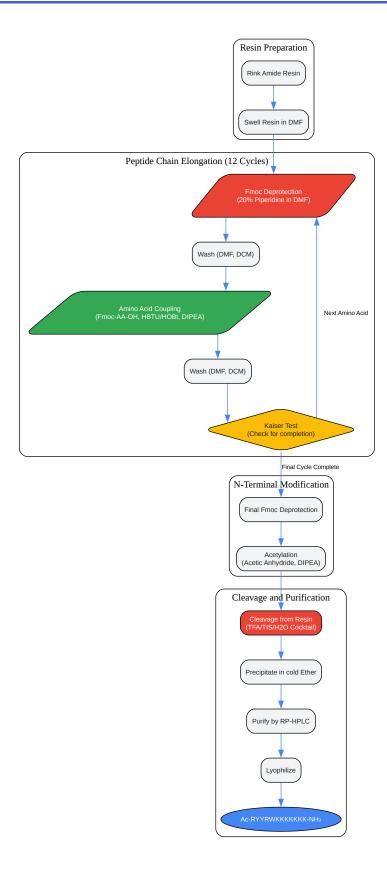
Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)

As a peptide, **ZP 120C** is synthesized using standard Solid-Phase Peptide Synthesis (SPPS) techniques. The most common and appropriate method is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which allows for the stepwise assembly of the amino acid chain on an insoluble resin support.

Synthesis Workflow

The synthesis proceeds from the C-terminus (the final Lysine) to the N-terminus (the acetylated Arginine). A Rink Amide resin is typically used to generate the C-terminal amide functionality upon final cleavage of the peptide from the support.





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Figure 1: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of ZP 120C.



Representative Experimental Protocol

The following protocol is a representative example for the manual solid-phase synthesis of **ZP 120C**.

- Resin Preparation: Rink Amide resin (e.g., 0.5 mmol/g substitution) is swollen in N,N-Dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.
- Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and Dichloromethane (DCM).
- Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents relative to resin loading) is pre-activated with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 eq.) and an activation base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. This solution is added to the resin and agitated for 2-4 hours.
 - Side-Chain Protection: Amino acids with reactive side chains must be protected. For ZP
 120C, this includes: Arg(Pbf), Tyr(tBu), Trp(Boc), and Lys(Boc).
- Wash: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
- Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence, from Cterminus to N-terminus: Lys, Lys, Lys, Lys, Lys, Lys, Trp, Arg, Tyr, Tyr, Arg.
- N-Terminal Acetylation: After the final amino acid (Arg) is coupled and its Fmoc group is removed, the N-terminus is acetylated using a solution of acetic anhydride and DIPEA in DMF.
- Cleavage and Deprotection: The peptidyl-resin is washed, dried, and then treated with a cleavage cocktail, typically Trifluoroacetic acid (TFA), water, and a scavenger like Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours. This cleaves the peptide from the resin and removes all side-chain protecting groups simultaneously.
- Purification: The TFA solution is collected, and the crude peptide is precipitated with cold diethyl ether. The precipitate is then dissolved in a water/acetonitrile mixture and purified



using reverse-phase high-performance liquid chromatography (RP-HPLC).

 Final Product: The purified fractions are pooled and lyophilized to yield the final peptide as a white powder.

Pharmacological Data

ZP 120C acts as a potent partial agonist at the human NOP receptor. Its activity has been characterized in several in vitro and ex vivo assays.

Assay Type	Preparation	Parameter	ZP 120C	N/OFQ (Reference)	Reference
Receptor Binding	CHO cells with human NOP receptors	pK _i (Displacemen t of [³H]N/OFQ)	9.6	-	[2]
Functional Activity (cAMP)	CHO cells with human NOP receptors	pEC ₅₀ (Inhibition of cAMP)	9.3	9.7	[2]
Functional Activity (Tissue)	Mouse Vas Deferens	pEC ₅₀ (Inhibition of contraction)	8.6	-	[2]

Table 1: In Vitro Pharmacological Profile of **ZP 120C**.

Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory $G\alpha_i/_{\circ}$ family of G proteins.[3] Activation of the NOP receptor by **ZP 120C** initiates a cascade of intracellular signaling events.

G Protein-Mediated Signaling

• Receptor Activation: **ZP 120C** binds to the NOP receptor, inducing a conformational change.

Foundational & Exploratory



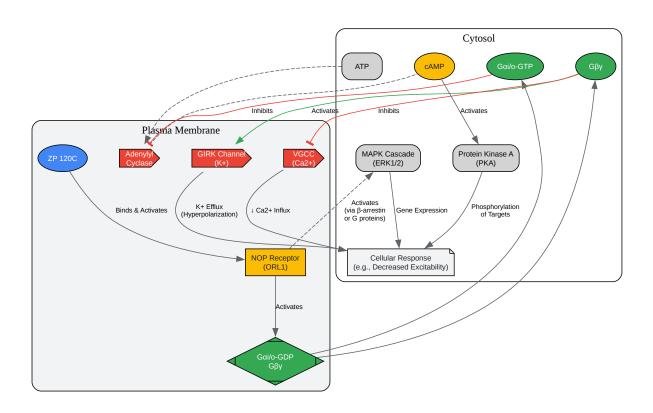


• G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α -subunit of the associated $G_i/_{\circ}$ protein, causing the dissociation of the $G\alpha_i/_{\circ}$ -GTP and $G\beta\gamma$ subunits.

Downstream Effectors:

- Adenylyl Cyclase Inhibition: The Gα_i/_o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This is a canonical pathway for NOP receptor activation.
- Ion Channel Modulation: The Gβγ subunit directly modulates ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.[4][5] Both actions decrease neuronal excitability.
- MAPK Pathway: NOP receptor activation has also been shown to stimulate the mitogenactivated protein kinase (MAPK) cascade, including ERK1/2, which can influence gene expression and long-term cellular changes.[3][5]





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Figure 2: NOP receptor signaling pathway activated by ZP 120C.

β-Arrestin Pathway

Like many GPCRs, the NOP receptor can also engage β -arrestin-dependent signaling pathways. Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), β -arrestins are recruited to the receptor. This process is critical for



receptor desensitization and internalization, but can also initiate G protein-independent signaling cascades, including activation of the MAPK pathway.[3] The specific bias of **ZP 120C** for G protein versus β-arrestin pathways contributes to its overall pharmacological profile.

Key Experimental Methodologies

The pharmacological properties of **ZP 120C** were determined using standard, validated assays in the field of GPCR research.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity following NOP receptor activation.

- Objective: To determine the functional potency (EC₅₀) of ZP 120C by measuring its ability to inhibit cAMP production.
- Protocol Outline:
 - Cell Culture: CHO or HEK293 cells stably expressing the human NOP receptor are cultured in appropriate media.
 - Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (a direct activator of adenylyl cyclase) to induce a high basal level of cAMP.
 - Agonist Treatment: Cells are concurrently treated with varying concentrations of ZP 120C.
 - Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-fragment complementation-based assay (e.g., GloSensor).[6][7]
 - Data Analysis: The decrease in cAMP levels relative to forskolin-only treated cells is
 plotted against the ZP 120C concentration to generate a dose-response curve and
 calculate the EC₅₀ value.



Mouse Vas Deferens (MVD) Bioassay

This ex vivo assay is a classic pharmacological preparation used to assess the activity of NOP and opioid receptor ligands.[8]

- Objective: To measure the inhibitory effect of ZP 120C on neurotransmitter release in a peripheral tissue.
- Protocol Outline:
 - Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
 - Electrical Field Stimulation: The tissue is subjected to electrical field stimulation via two platinum electrodes, which causes nerve-mediated contractions of the smooth muscle.
 - Drug Addition: Once stable, twitch-like contractions are established, cumulative concentrations of ZP 120C are added to the organ bath.
 - Measurement: The inhibitory effect of ZP 120C on the amplitude of the electrically-induced contractions is recorded using an isometric force transducer.
 - Data Analysis: The percentage inhibition of contraction is plotted against the ZP 120C concentration to determine the EC₅₀ value.

Conclusion

ZP 120C is a rationally designed peptide agonist of the NOP receptor with a distinct pharmacological profile. Its synthesis is achieved through well-established solid-phase peptide chemistry. It exerts its biological effects primarily through the G_i/_o signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of key ion channels. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for its continued use as a research tool and for the development of novel therapeutics targeting the NOP receptor system.



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